molecular formula C17H21ClN2O5 B1264247 (3R)-3-(4-chlorophenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid diethyl ester

(3R)-3-(4-chlorophenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid diethyl ester

Cat. No. B1264247
M. Wt: 368.8 g/mol
InChI Key: DCJJAVZZIGQNSD-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(4-chlorophenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid diethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Structural and Spectroscopic Studies

  • Synthesis and Characterization : The compound's structural analogs have been studied for their synthesis and characterized using spectroscopic techniques like IR, NMR, and X-ray diffraction. These methods are essential for understanding the molecular structure and properties of such compounds (Şahin et al., 2014).

Applications in Polymer Science

  • Polymer Synthesis : Analogous compounds have been used in the synthesis of conjugated polymers. These polymers showed potential as photo-sensitizers in solar cells, indicating the role of similar chemical structures in renewable energy technologies (Morikawa & Kakuta, 2013).

Chemical Reactivity and Synthesis

  • Chemical Reactions : Research has focused on the reactions of structurally related compounds with halogens, leading to the formation of various esters. This knowledge is pivotal in developing new synthetic routes for chemicals with potential industrial applications (Molchanov et al., 2002).

Therapeutic and Biological Research

  • Potential in Pharmacology : While excluding specific drug-related aspects as per the requirements, it is notable that structurally similar compounds have been investigated for their binding properties with monoamine transporters. Such studies underscore the broader relevance of this chemical class in biological systems and potential therapeutic applications (Carroll et al., 2005).

Material Science and Novel Compounds Synthesis

  • Material Science Applications : The compound's analogs have shown potential in material science, particularly in the synthesis of new sulfur heterocyclic compounds. These compounds have been tested for radioprotective and anticancer activities, indicating the utility of this chemical class in developing novel materials with specific biological properties (Ghorab et al., 2006).

properties

Product Name

(3R)-3-(4-chlorophenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid diethyl ester

Molecular Formula

C17H21ClN2O5

Molecular Weight

368.8 g/mol

IUPAC Name

diethyl (3R)-3-(4-chlorophenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21ClN2O5/c1-5-24-15(22)19-14(21)17(11(3)4,20(19)16(23)25-6-2)12-7-9-13(18)10-8-12/h7-11H,5-6H2,1-4H3/t17-/m1/s1

InChI Key

DCJJAVZZIGQNSD-QGZVFWFLSA-N

Isomeric SMILES

CCOC(=O)N1C(=O)[C@](N1C(=O)OCC)(C2=CC=C(C=C2)Cl)C(C)C

Canonical SMILES

CCOC(=O)N1C(=O)C(N1C(=O)OCC)(C2=CC=C(C=C2)Cl)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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